5-nitro-6-[(Z)-2-(3-phenoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione
Description
5-nitro-6-[(Z)-2-(3-phenoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimidine derivatives This compound is characterized by the presence of a nitro group, a phenoxyphenyl group, and a pyrimidine dione structure
Properties
IUPAC Name |
5-nitro-6-[(Z)-2-(3-phenoxyphenyl)ethenyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c22-17-16(21(24)25)15(19-18(23)20-17)10-9-12-5-4-8-14(11-12)26-13-6-2-1-3-7-13/h1-11H,(H2,19,20,22,23)/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCGNVREZYDKKV-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C\C3=C(C(=O)NC(=O)N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-6-[(Z)-2-(3-phenoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the nitration of a suitable pyrimidine precursor followed by the introduction of the phenoxyphenyl group through a Heck reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and palladium catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-nitro-6-[(Z)-2-(3-phenoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-nitro-6-[(Z)-2-(3-phenoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-nitro-6-[(Z)-2-(3-phenoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxyphenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-6-[(Z)-2-(3-methoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione
- 5-nitro-6-[(Z)-2-(3-chlorophenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione
- 5-nitro-6-[(Z)-2-(3-bromophenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione
Uniqueness
5-nitro-6-[(Z)-2-(3-phenoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its potential as a therapeutic agent and its utility in various industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
